molecular formula C25H17ClF4N6O3S B8085320 Belvarafenib (TFA)

Belvarafenib (TFA)

Cat. No.: B8085320
M. Wt: 593.0 g/mol
InChI Key: MUFMPRYDZZISSM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of RG6185 (TFA) involves several steps, starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route typically includes:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of automated synthesis and purification systems can further enhance the efficiency of production .

Chemical Reactions Analysis

RG6185 (TFA) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

RG6185 (TFA) has a wide range of scientific research applications, including:

Mechanism of Action

RG6185 (TFA) exerts its effects by selectively inhibiting the RAF family kinases, which play a crucial role in the MAPK pathway. This pathway is involved in cell growth, differentiation, and survival. By inhibiting RAF kinases, RG6185 (TFA) disrupts the signaling cascade, leading to reduced tumor growth and proliferation . The molecular targets include B-RAF, B-RAFv600E, and C-RAF, with high selectivity and potency .

Comparison with Similar Compounds

RG6185 (TFA) is unique in its high selectivity and potency towards RAF kinases compared to other similar compounds. Some similar compounds include:

RG6185 (TFA) stands out due to its specific inhibition of the MAPK pathway, making it a valuable tool in cancer research and therapy development .

Biological Activity

Belvarafenib (TFA) is a potent pan-RAF inhibitor that has garnered attention for its potential in treating various cancers, particularly melanoma. As a small molecule drug, it targets the RAF family of kinases, which play crucial roles in the MAPK signaling pathway, often implicated in tumorigenesis. This article delves into the biological activity of Belvarafenib, presenting data from clinical studies, preclinical findings, and mechanisms of action.

Belvarafenib acts primarily by inhibiting the RAF kinases, including B-RAF and C-RAF. Its selectivity and potency are highlighted by the following IC50 values:

Kinase IC50 (nM)
B-RAF56
B-RAF V600E7
C-RAF5
FMS10
DDR123
DDR244

These values indicate that Belvarafenib is particularly effective against B-RAF V600E mutations, which are prevalent in melanoma cases .

Expanded Access Program (EAP)

A significant study involving 192 patients with melanoma was conducted to assess the efficacy of Belvarafenib through an Expanded Access Program. Key findings include:

  • Patient Demographics : The study focused on patients with NRAS or RAF alterations.
  • Treatment Regimen : Patients received 450 mg of Belvarafenib twice daily.
  • Results :
    • Alterations in the RAS/RTK pathway were found in 22.4% for BRAF and 17.7% for NRAS.
    • Disease control was observed in 50% of patients treated with Belvarafenib.
    • Two patients exhibited remarkable responses, indicating significant therapeutic potential .

Case Studies

In a subset of patients who had undergone next-generation sequencing (NGS), notable responses were documented:

  • Patient Profiles : Sixteen patients with specific mutations received Belvarafenib.
  • Response Rates : Among these, two patients showed exceptional responses to treatment, highlighting the drug's potential as a targeted therapy for those with resistant mutations .

Preclinical Studies

Preclinical models have demonstrated that Belvarafenib not only inhibits tumor growth but also penetrates the blood-brain barrier (BBB), suggesting potential utility in treating brain metastases associated with melanoma and other cancers .

Mechanistic Insights

Research has indicated that while Belvarafenib effectively inhibits monomeric forms of BRAF, it can paradoxically activate dimeric forms under certain conditions. This phenomenon is attributed to asymmetric allosteric coupling within the RAF dimer complex, which can lead to increased MAPK signaling despite the presence of an inhibitor . Understanding this mechanism is crucial for optimizing treatment regimens and mitigating resistance.

Discussion

Belvarafenib represents a promising advancement in targeted cancer therapy, particularly for patients with specific genetic mutations such as BRAF V600E. Its ability to penetrate the BBB opens avenues for treating central nervous system metastases, a common complication in advanced melanoma.

Future Directions

Ongoing clinical trials are essential to further elucidate the safety profile and efficacy of Belvarafenib across diverse patient populations. Continued exploration of its mechanisms will aid in overcoming resistance mechanisms observed with other RAF inhibitors.

Properties

IUPAC Name

4-amino-N-[1-(3-chloro-2-fluoroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN6OS.C2HF3O2/c1-11-5-6-13-12(7-8-27-22(13)30-16-4-2-3-15(24)17(16)25)18(11)31-23(32)14-9-33-20-19(14)28-10-29-21(20)26;3-2(4,5)1(6)7/h2-10H,1H3,(H,27,30)(H,31,32)(H2,26,28,29);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFMPRYDZZISSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=C(C(=CC=C3)Cl)F)NC(=O)C4=CSC5=C4N=CN=C5N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClF4N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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